molecular formula C3H4O2S B1295389 2H-Thiete-1,1-dioxide CAS No. 7285-32-7

2H-Thiete-1,1-dioxide

Cat. No.: B1295389
CAS No.: 7285-32-7
M. Wt: 104.13 g/mol
InChI Key: SYHFISYHXDUGDV-UHFFFAOYSA-N
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Description

2H-Thiete-1,1-dioxide is a useful research compound. Its molecular formula is C3H4O2S and its molecular weight is 104.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2H-Thiete-1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure that includes a sulfur atom and two oxide groups. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Research into its biological activity is still emerging, but preliminary findings suggest that it may possess significant antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C4H6O2SC_4H_6O_2S, with a molecular weight of approximately 118.155 g/mol. The presence of the dioxo group enhances the reactivity of the thiete ring, making it a valuable scaffold for drug design. The unique features of this compound include:

  • Strained ring structure : The five-membered thiete ring contributes to its reactivity.
  • Electronegative substituents : The dioxo groups can influence the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For example, studies have shown that thietes can interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. The trifluoromethyl substitution in similar compounds has been noted to enhance metabolic stability and bioavailability, which are critical factors in developing effective antimicrobial agents .

Anticancer Activity

The anticancer potential of thiete derivatives has also been explored. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation. For instance, research on bifunctionalized thiete derivatives suggests they may target specific pathways involved in cancer progression .

Study 1: Synthesis and Evaluation of Thiete Derivatives

A recent study focused on synthesizing highly strained bifunctionalized 2H-thiete-1,1-dioxides from readily available precursors. The synthesized compounds were evaluated for their biological activity against several bacterial strains and cancer cell lines. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of various thiete derivatives, including this compound. The findings revealed that modifications at specific positions on the thiete ring could enhance biological activity. For instance, introducing electron-withdrawing groups improved the compounds' interactions with biological targets, leading to increased potency against cancer cells .

Data Tables

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerStrained ring structure; dioxo groups
3-(Trifluoromethyl)-2H-thieteAntimicrobialEnhanced metabolic stability
Bifunctionalized Thiete DerivativesAnticancerTargeted apoptosis pathways

Scientific Research Applications

Chemical Synthesis

Direct Synthesis of Derivatives

Recent studies have highlighted efficient methods for synthesizing bifunctionalized derivatives of 2H-thiete-1,1-dioxide. A notable method involves the pyridine-mediated [2 + 2] annulation with readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates. This approach not only produces highly strained compounds but also opens pathways for further functionalization, demonstrating the versatility of this compound as a building block in organic synthesis .

C−H Activation Strategies

The thiete dioxide units serve as valuable templates for C−H activation strategies, allowing for the functionalization of simple thiete dioxide building blocks. This has led to the synthesis of a new library of axially chiral molecules and macrocyclic structures. The ability to create complex molecular architectures from basic thiete dioxide units underscores their significance in synthetic organic chemistry .

Medicinal Chemistry

Potential Drug Candidates

Thiete dioxides have been explored for their biological activities. Their structural resemblance to known pharmacophores positions them as potential candidates in drug discovery. For instance, thietane derivatives have shown promise in applications related to anti-cancer and anti-inflammatory therapies. The unique properties of this compound facilitate interactions with biological targets, making it an interesting subject for further pharmacological studies .

Pesticide Development

The structural characteristics of thiete compounds suggest potential applications in agrochemicals. Research indicates that thietane derivatives exhibit insecticidal properties, which can be harnessed in developing new pesticides. The sulfur-containing structure may contribute to their efficacy against specific pests while minimizing environmental impact .

Material Science

Development of Novel Materials

The unique electronic properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating new materials with tailored electronic properties. Additionally, the incorporation of thiete dioxides into polymer matrices can enhance the mechanical and thermal stability of materials, paving the way for innovative applications in electronics and nanotechnology .

Case Studies

Study Focus Findings
Synthesis of Bifunctionalized Derivatives Direct synthesis methodsEfficient production using pyridine-mediated annulation; versatile functionalization pathways identified .
C−H Activation Strategies Template for molecular designDevelopment of axially chiral molecules and macrocyclic structures; significant potential for complex molecular synthesis .
Biological Activity Drug discovery implicationsPromising anti-cancer and anti-inflammatory properties observed; potential as novel drug candidates .
Agrochemical Applications Pesticide developmentInsecticidal properties noted; potential for environmentally friendly pest control solutions .
Material Science Innovations Electronic applicationsEnhanced mechanical properties when integrated into polymers; potential for advanced electronic materials .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2H-Thiete-1,1-dioxide, and how do they compare in terms of yield and scalability?

  • Methodological Answer : The synthesis involves oxidizing thietane (trimethylene sulfide) with hydrogen peroxide (H₂O₂) in the presence of tungsten trioxide (WO₃·H₂O) under alkaline conditions (pH 11.5) at 0–10°C, followed by evaporation to yield the product . A comparative analysis of alternative methods, such as dechlorination of 3,3-dichloro derivatives using triethylamine in toluene, reveals differences in purity and scalability. For example, the WO₃/H₂O₂ method avoids hazardous chlorination steps, making it preferable for lab-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming sulfone group positions and chlorine substitution patterns. Infrared (IR) spectroscopy can validate sulfone C=O stretching vibrations (~1300–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, especially for chlorinated derivatives like 3-chloro-1,1-dioxide .

Q. How can this compound be utilized in Diels-Alder reactions to synthesize complex heterocycles?

  • Methodological Answer : The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans or enamines). Reaction conditions (solvent, temperature, and catalyst) must be optimized to favor endo/exo selectivity. For example, reactions with morpholine-derived enamines yield bicyclic sulfones, which are valuable intermediates in medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the selective chlorination of this compound at the 3-position?

  • Methodological Answer : Chlorination under UV irradiation involves radical intermediates. Computational studies (e.g., DFT) suggest that the sulfone group stabilizes the transition state via hyperconjugation, directing chlorine addition to the 3-position. Experimental validation includes isolating intermediates like 3,3-dichloro derivatives and analyzing their kinetics .

Q. How can discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed reaction yields) be resolved?

  • Methodological Answer : Systematic error analysis is essential. For example, if DFT underestimates steric effects in chlorination, molecular dynamics (MD) simulations can model solvent interactions. Cross-validating with experimental techniques like X-ray crystallography or kinetic isotope effects (KIEs) clarifies mechanistic ambiguities .

Q. What strategies improve the reproducibility of multi-step syntheses involving this compound derivatives?

  • Methodological Answer : Standardizing reaction parameters (e.g., UV intensity in chlorination steps, H₂O₂ concentration) reduces variability. Implementing quality control checkpoints—such as intermediate purity assays via HPLC—ensures consistency. Collaborative replication studies across labs further validate protocols .

Q. How can molecular docking predict the bioactivity of this compound derivatives against protein targets like CK2 kinase?

  • Methodological Answer : Dock derivatives into the ATP-binding site of CK2 using software like AutoDock Vina. Validate predictions with MD simulations to assess binding stability (RMSD <2 Å). Correlate docking scores (e.g., binding energy) with in vitro IC₅₀ values from enzyme inhibition assays .

Q. Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in sulfone derivatives?

  • Methodological Answer : Multivariate regression analysis identifies correlations between substituent electronic parameters (Hammett σ) and bioactivity. Principal Component Analysis (PCA) reduces dimensionality in datasets with multiple variables (e.g., logP, polar surface area). Use QSAR models with cross-validation (R² >0.7) to ensure predictive reliability .

Q. How should spectral data (NMR, IR) be presented in a dissertation to meet journal standards?

  • Methodological Answer : Include raw spectra in appendices with annotated peak assignments in the main text. Use tables to summarize chemical shifts (δ in ppm) and coupling constants (J in Hz). Follow IUPAC guidelines for compound numbering and terminology .

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical data sharing while protecting intellectual property in sulfone research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. For personal/patent-related data, use controlled access repositories with embargo periods. Consult institutional review boards (IRBs) and data protection offices to balance openness with confidentiality .

Properties

IUPAC Name

2H-thiete 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFISYHXDUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223159
Record name 2H-Thiete-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7285-32-7
Record name 2H-Thiete-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiete sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Thiete-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thiete-1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96C2EB7M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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